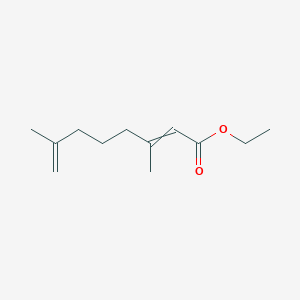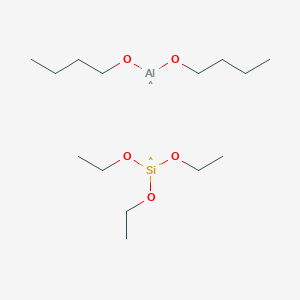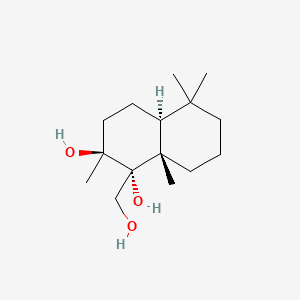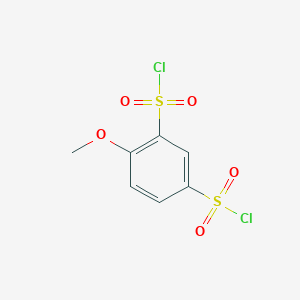
4-Methoxybenzene-1,3-disulfonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzene-1,3-disulfonyl dichloride is an organic compound with the molecular formula C7H6Cl2O5S2 It is a derivative of benzene, featuring two sulfonyl chloride groups and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybenzene-1,3-disulfonyl dichloride typically involves the reaction of 4-methoxy-1,3-phthalic acid with thionyl chloride. The reaction is carried out under reflux conditions at 80°C for 8 hours . This process converts the carboxylic acid groups into sulfonyl chloride groups, resulting in the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxybenzene-1,3-disulfonyl dichloride primarily undergoes electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride groups. These reactions include halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Halogenation: Typically involves the use of halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: Involves the use of a nitrating mixture (concentrated nitric acid and sulfuric acid) at low temperatures.
Sulfonation: Uses concentrated sulfuric acid or oleum as the sulfonating agent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation would yield halogenated derivatives, while nitration would produce nitro-substituted compounds.
Aplicaciones Científicas De Investigación
4-Methoxybenzene-1,3-disulfonyl dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for their therapeutic potential in treating cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-methoxybenzene-1,3-disulfonyl dichloride involves its reactivity as an electrophile. The sulfonyl chloride groups are highly reactive towards nucleophiles, allowing the compound to participate in various substitution reactions. These reactions can modify the structure and function of target molecules, leading to the desired chemical transformations.
Comparación Con Compuestos Similares
Benzene-1,3-disulfonyl chloride: Similar structure but lacks the methoxy group.
4-Methoxybenzene-1-sulfonyl chloride: Contains only one sulfonyl chloride group.
1,3-Benzenedisulfonyl fluoride: Fluorine atoms replace the chlorine atoms in the sulfonyl groups.
Uniqueness: 4-Methoxybenzene-1,3-disulfonyl dichloride is unique due to the presence of both the methoxy group and two sulfonyl chloride groups. This combination enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propiedades
Número CAS |
109139-47-1 |
|---|---|
Fórmula molecular |
C7H6Cl2O5S2 |
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
4-methoxybenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O5S2/c1-14-6-3-2-5(15(8,10)11)4-7(6)16(9,12)13/h2-4H,1H3 |
Clave InChI |
NDRJNVFWUSRVGD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
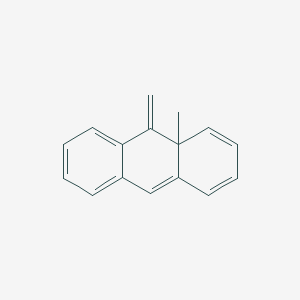
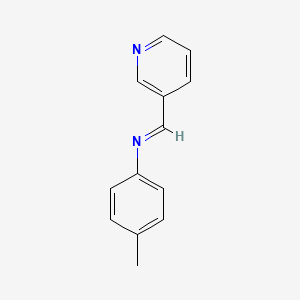
![3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14319638.png)
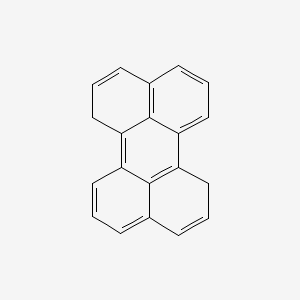
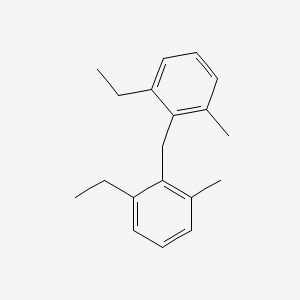
![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)

![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
